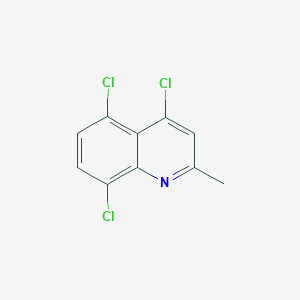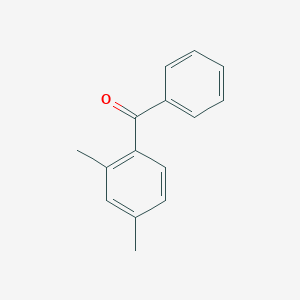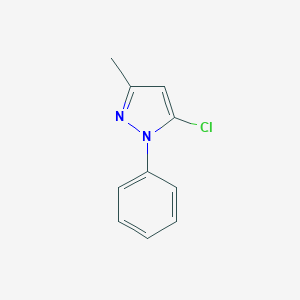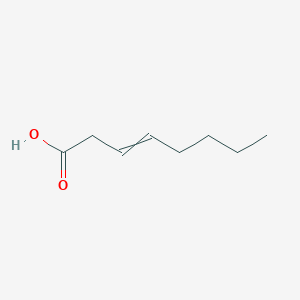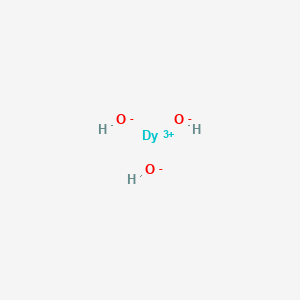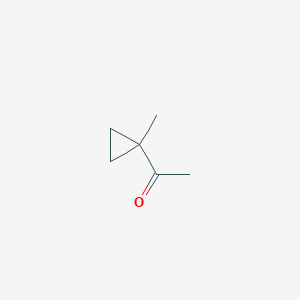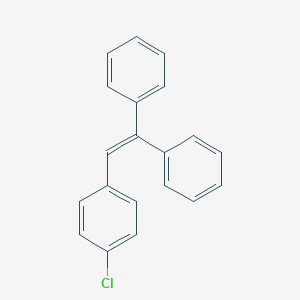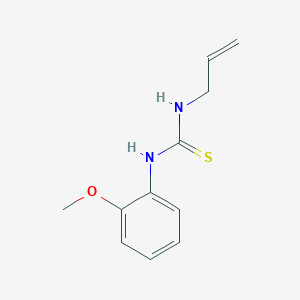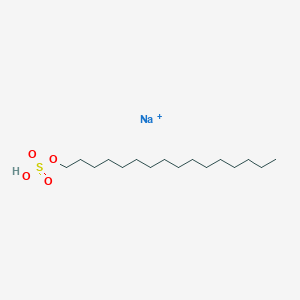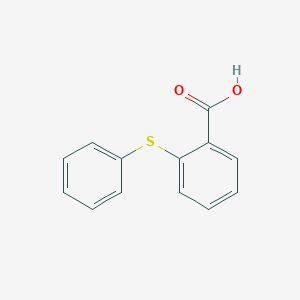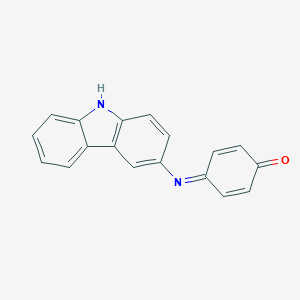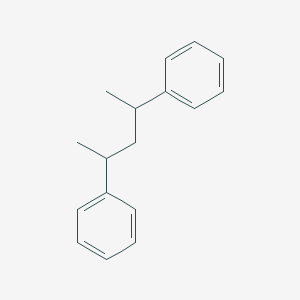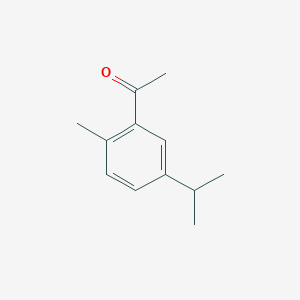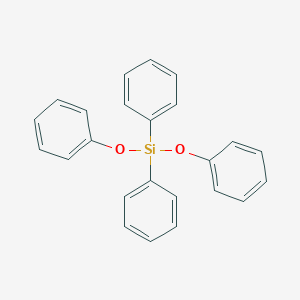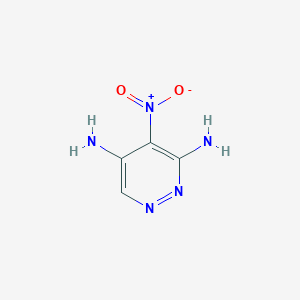
4-Nitropyridazine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitropyridazine-3,5-diamine, also known as NPD, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. NPD belongs to the class of nitroaromatic compounds and has a molecular formula of C5H5N5O2.
Mechanism Of Action
The mechanism of action of 4-Nitropyridazine-3,5-diamine is not well understood. However, studies have suggested that 4-Nitropyridazine-3,5-diamine may act as a potent inhibitor of certain enzymes, such as tyrosine kinases, which play a critical role in cell signaling pathways. 4-Nitropyridazine-3,5-diamine has also been shown to exhibit antibacterial and antifungal activity, suggesting that it may disrupt the cell membrane or inhibit the synthesis of essential biomolecules.
Biochemical And Physiological Effects
Studies have shown that 4-Nitropyridazine-3,5-diamine exhibits a range of biochemical and physiological effects. 4-Nitropyridazine-3,5-diamine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, 4-Nitropyridazine-3,5-diamine has been shown to exhibit anti-inflammatory activity, suggesting that it may have potential as a treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Nitropyridazine-3,5-diamine is its versatility in scientific research applications. 4-Nitropyridazine-3,5-diamine can be easily synthesized and has a diverse range of applications in organic synthesis, material science, and biological research. However, one of the limitations of 4-Nitropyridazine-3,5-diamine is its toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 4-Nitropyridazine-3,5-diamine. One direction is the development of novel synthetic methods for the production of 4-Nitropyridazine-3,5-diamine and its derivatives. Another direction is the investigation of 4-Nitropyridazine-3,5-diamine's potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, future research may focus on the development of new applications for 4-Nitropyridazine-3,5-diamine in material science and electronics.
Conclusion:
In conclusion, 4-Nitropyridazine-3,5-diamine has a diverse range of applications in scientific research. Its versatility in organic synthesis, material science, and biological research has made it an important compound in the scientific community. Despite its toxicity, 4-Nitropyridazine-3,5-diamine has shown potential as a therapeutic agent for various diseases and has been used as a probe for the detection of metal ions. Further research is needed to fully understand the mechanism of action of 4-Nitropyridazine-3,5-diamine and to explore its potential in various applications.
Synthesis Methods
The synthesis of 4-Nitropyridazine-3,5-diamine is a multi-step process that involves the reaction of pyridazine with nitric acid and sulfuric acid. The first step involves the nitration of pyridazine with nitric acid, followed by the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the diazotization of the amino group and coupling with a nitro group to form 4-Nitropyridazine-3,5-diamine.
Scientific Research Applications
4-Nitropyridazine-3,5-diamine has been extensively studied for its diverse range of applications in scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 4-Nitropyridazine-3,5-diamine has also been used in the development of organic electronic devices, such as OLEDs and solar cells. Additionally, 4-Nitropyridazine-3,5-diamine has been used as a probe for the detection of metal ions in biological and environmental samples.
properties
CAS RN |
1557-18-2 |
|---|---|
Product Name |
4-Nitropyridazine-3,5-diamine |
Molecular Formula |
C4H5N5O2 |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
4-nitropyridazine-3,5-diamine |
InChI |
InChI=1S/C4H5N5O2/c5-2-1-7-8-4(6)3(2)9(10)11/h1H,(H4,5,6,8) |
InChI Key |
DMOJXKMTUUJBQQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
Canonical SMILES |
C1=C(C(=C(N=N1)N)[N+](=O)[O-])N |
synonyms |
3,5-Pyridazinediamine, 4-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



